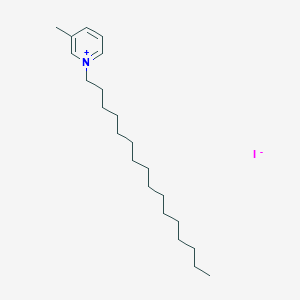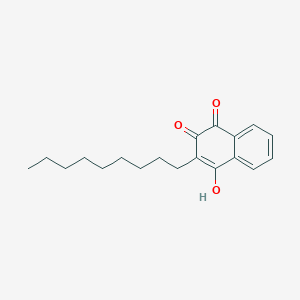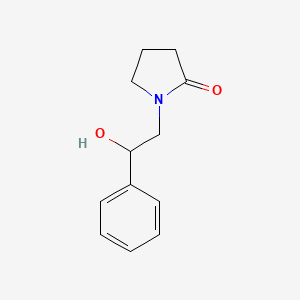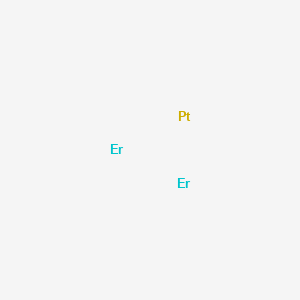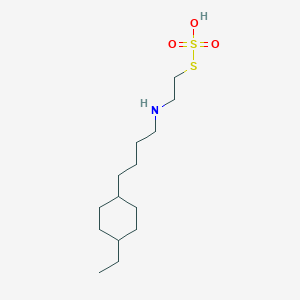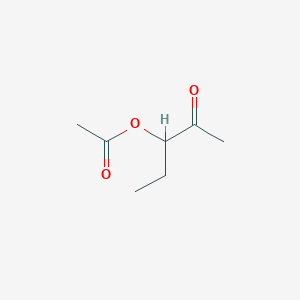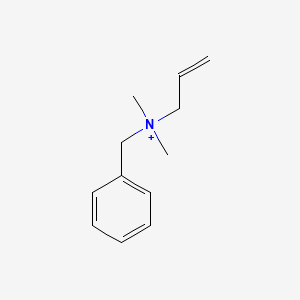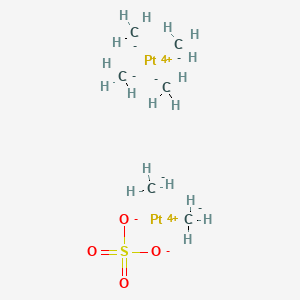
Platinum(4+) sulfate methanide (2/1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(4+) sulfate methanide (2/1/6) is a complex inorganic compound with the chemical formula Pt(SO4)2(CH3)6. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is a platinum-based compound, which means it contains platinum in its +4 oxidation state, along with sulfate and methanide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+) sulfate methanide (2/1/6) typically involves the reaction of platinum(IV) chloride with methanol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{PtCl}_4 + 6 \text{CH}_3\text{OH} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Pt(SO}_4\text{)}_2(\text{CH}_3)_6 + 4 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Platinum(4+) sulfate methanide (2/1/6) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Platinum(4+) sulfate methanide (2/1/6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.
Substitution: The methanide groups can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(VI) compounds, while reduction may produce platinum(II) complexes. Substitution reactions can lead to a wide range of platinum-based compounds with different ligands.
Scientific Research Applications
Platinum(4+) sulfate methanide (2/1/6) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs for cancer treatment.
Medicine: Platinum(4+) sulfate methanide (2/1/6) is investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.
Mechanism of Action
The mechanism of action of Platinum(4+) sulfate methanide (2/1/6) involves its interaction with molecular targets and pathways in biological systems. In the context of cancer treatment, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Platinum(4+) sulfate methanide (2/1/6) include other platinum-based complexes, such as:
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug used in cancer therapy.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(4+) sulfate methanide (2/1/6) is unique due to its specific combination of sulfate and methanide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research.
Properties
CAS No. |
20888-70-4 |
|---|---|
Molecular Formula |
C6H18O4Pt2S |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
carbanide;platinum(4+);sulfate |
InChI |
InChI=1S/6CH3.H2O4S.2Pt/c;;;;;;1-5(2,3)4;;/h6*1H3;(H2,1,2,3,4);;/q6*-1;;2*+4/p-2 |
InChI Key |
TYLYDVXWAJNNOP-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[O-]S(=O)(=O)[O-].[Pt+4].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


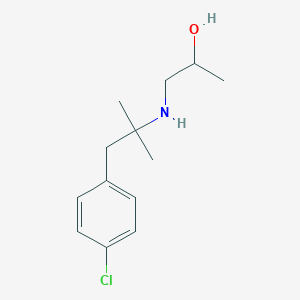

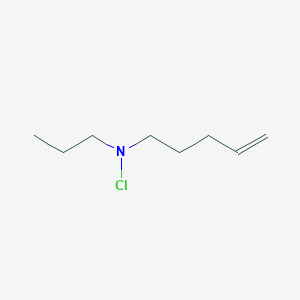
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
